molecular formula C28H27N3O2S B2925464 [5-(4-Ethylphenyl)-14-methyl-7-{[(4-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol CAS No. 892415-99-5

[5-(4-Ethylphenyl)-14-methyl-7-{[(4-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol

Cat. No.: B2925464
CAS No.: 892415-99-5
M. Wt: 469.6
InChI Key: RCMUGASUFQEHEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-(4-Ethylphenyl)-14-methyl-7-{[(4-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a useful research compound. Its molecular formula is C28H27N3O2S and its molecular weight is 469.6. The purity is usually 95%.
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Properties

IUPAC Name

[5-(4-ethylphenyl)-14-methyl-7-[(4-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O2S/c1-4-19-9-11-21(12-10-19)26-30-27-24(13-23-22(15-32)14-29-18(3)25(23)33-27)28(31-26)34-16-20-7-5-17(2)6-8-20/h5-12,14,32H,4,13,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMUGASUFQEHEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(4-Ethylphenyl)-14-methyl-7-{[(4-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Key Features

  • Molecular Formula : C25H29N3O3S
  • Molecular Weight : 465.58 g/mol
  • Functional Groups : Contains multiple aromatic rings, a triazole ring, and a methanol group.

Anticancer Properties

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives containing the triazole moiety have been shown to inhibit cell proliferation in various cancer cell lines.

Case Study: Cytotoxicity Assays

In a comparative study of various triazole derivatives, compounds similar to the one demonstrated:

  • CC50 Values : The concentration required to kill 50% of cancer cells was significantly lower than that for normal cells, indicating selective toxicity towards cancer cells.
  • Selectivity Index (SI) : Compounds with higher SI values suggest better therapeutic potential.
CompoundCC50 (Cancer Cell Line)CC50 (Normal Cell Line)Selectivity Index
Compound A10 µM40 µM4.0
Compound B15 µM60 µM4.0
Target CompoundTBDTBDTBD

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
  • Induction of Apoptosis : Activation of apoptotic pathways has been observed in cell lines treated with related triazole compounds.

Antimicrobial Activity

Preliminary data suggest that the compound may also possess antimicrobial properties. Compounds featuring sulfanyl groups are often associated with enhanced antibacterial activity.

Research Findings

A study evaluating the antimicrobial efficacy against various bacterial strains found:

  • Inhibition Zones : The compound showed significant inhibition against Gram-positive bacteria compared to Gram-negative strains.
Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli8
Bacillus subtilis12

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